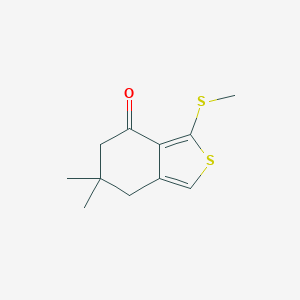
6,6-Dimethyl-3-methylsulfanyl-5,7-dihydro-2-benzothiophen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,6-Dimethyl-3-methylsulfanyl-5,7-dihydro-2-benzothiophen-4-one, also known as DMDB, is a synthetic compound that belongs to the class of benzothiophene derivatives. It has gained significant attention in recent years due to its potential applications in scientific research. DMDB is a versatile compound that has been shown to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
作用机制
6,6-Dimethyl-3-methylsulfanyl-5,7-dihydro-2-benzothiophen-4-one exerts its biological activities through various mechanisms. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of inflammatory diseases. 6,6-Dimethyl-3-methylsulfanyl-5,7-dihydro-2-benzothiophen-4-one also inhibits the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune response. Additionally, 6,6-Dimethyl-3-methylsulfanyl-5,7-dihydro-2-benzothiophen-4-one has been shown to possess free radical scavenging activity, which helps to prevent oxidative damage to cells and tissues.
生化和生理效应
6,6-Dimethyl-3-methylsulfanyl-5,7-dihydro-2-benzothiophen-4-one has been shown to possess various biochemical and physiological effects. It has been shown to decrease the level of reactive oxygen species (ROS) and lipid peroxidation, which are indicators of oxidative stress. 6,6-Dimethyl-3-methylsulfanyl-5,7-dihydro-2-benzothiophen-4-one has also been shown to increase the activity of antioxidant enzymes such as catalase and superoxide dismutase, which help to protect cells from oxidative damage. Additionally, 6,6-Dimethyl-3-methylsulfanyl-5,7-dihydro-2-benzothiophen-4-one has been shown to decrease the level of inflammatory markers such as C-reactive protein (CRP) and erythrocyte sedimentation rate (ESR), which are indicators of inflammation.
实验室实验的优点和局限性
6,6-Dimethyl-3-methylsulfanyl-5,7-dihydro-2-benzothiophen-4-one has several advantages as a research tool. It is a stable compound that can be easily synthesized with high yields. It has also been shown to possess various biological activities, which make it a promising candidate for the development of new drugs. However, there are also some limitations to using 6,6-Dimethyl-3-methylsulfanyl-5,7-dihydro-2-benzothiophen-4-one in lab experiments. For example, its solubility in water is low, which can make it difficult to administer in vivo. Additionally, its toxicity profile has not been extensively studied, which makes it important to exercise caution when using 6,6-Dimethyl-3-methylsulfanyl-5,7-dihydro-2-benzothiophen-4-one in experiments.
未来方向
There are several future directions for the study of 6,6-Dimethyl-3-methylsulfanyl-5,7-dihydro-2-benzothiophen-4-one. One area of interest is its potential application in the treatment of cancer. 6,6-Dimethyl-3-methylsulfanyl-5,7-dihydro-2-benzothiophen-4-one has been shown to possess anticancer properties, and further studies are needed to determine its efficacy against different types of cancer. Another area of interest is its potential application in the treatment of neurodegenerative disorders such as Alzheimer's disease. 6,6-Dimethyl-3-methylsulfanyl-5,7-dihydro-2-benzothiophen-4-one has been shown to possess neuroprotective properties, and further studies are needed to determine its potential as a therapeutic agent. Finally, there is a need for further studies to determine the toxicity profile of 6,6-Dimethyl-3-methylsulfanyl-5,7-dihydro-2-benzothiophen-4-one and its potential side effects in vivo.
Conclusion:
6,6-Dimethyl-3-methylsulfanyl-5,7-dihydro-2-benzothiophen-4-one is a promising compound that has gained significant attention in recent years due to its potential applications in scientific research. It possesses various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 6,6-Dimethyl-3-methylsulfanyl-5,7-dihydro-2-benzothiophen-4-one has been shown to exert its effects through various mechanisms, including the inhibition of pro-inflammatory cytokines and the scavenging of free radicals. While 6,6-Dimethyl-3-methylsulfanyl-5,7-dihydro-2-benzothiophen-4-one has several advantages as a research tool, there are also some limitations to its use. Further studies are needed to determine its potential as a therapeutic agent in various diseases and to determine its toxicity profile in vivo.
合成方法
6,6-Dimethyl-3-methylsulfanyl-5,7-dihydro-2-benzothiophen-4-one can be synthesized using various methods, including the reaction of 2-bromo-4,6-dimethylthiophenol with 2-methylthioacetophenone in the presence of a base such as potassium carbonate. Another method involves the reaction of 4,6-dimethyl-2-(methylthio)phenol with 2-acetylthiophene in the presence of a base such as sodium hydride. Both methods result in the formation of 6,6-Dimethyl-3-methylsulfanyl-5,7-dihydro-2-benzothiophen-4-one with high yields.
科学研究应用
6,6-Dimethyl-3-methylsulfanyl-5,7-dihydro-2-benzothiophen-4-one has been extensively studied for its potential applications in scientific research. It has been shown to possess anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. 6,6-Dimethyl-3-methylsulfanyl-5,7-dihydro-2-benzothiophen-4-one has also been shown to possess antioxidant properties, which make it a potential candidate for the prevention and treatment of oxidative stress-related diseases such as cancer and neurodegenerative disorders.
属性
IUPAC Name |
6,6-dimethyl-3-methylsulfanyl-5,7-dihydro-2-benzothiophen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14OS2/c1-11(2)4-7-6-14-10(13-3)9(7)8(12)5-11/h6H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPIRDYZTVBKCEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CSC(=C2C(=O)C1)SC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60384858 |
Source


|
| Record name | 6,6-dimethyl-3-methylsulfanyl-5,7-dihydro-2-benzothiophen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,6-Dimethyl-3-methylsulfanyl-5,7-dihydro-2-benzothiophen-4-one | |
CAS RN |
172516-40-4 |
Source


|
| Record name | 6,6-dimethyl-3-methylsulfanyl-5,7-dihydro-2-benzothiophen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

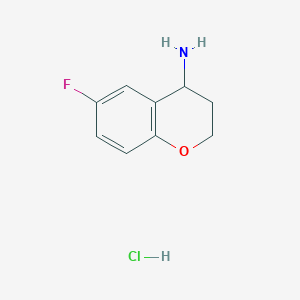
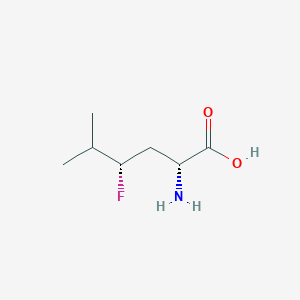
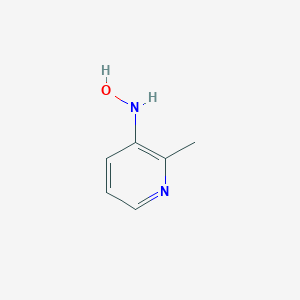
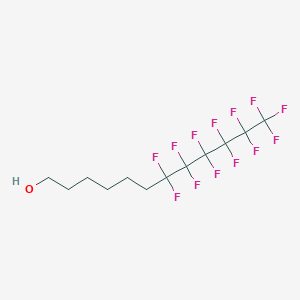
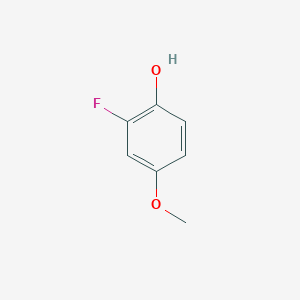
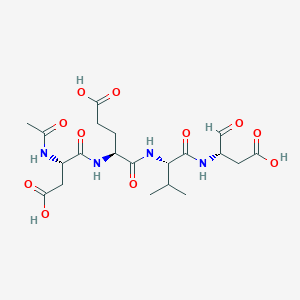

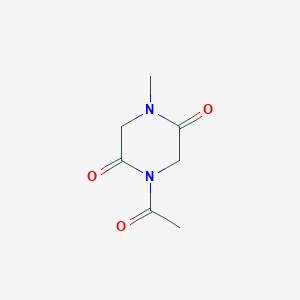
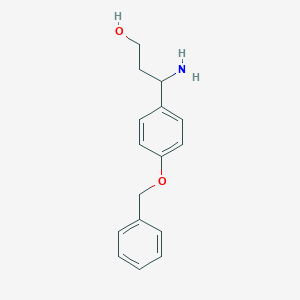
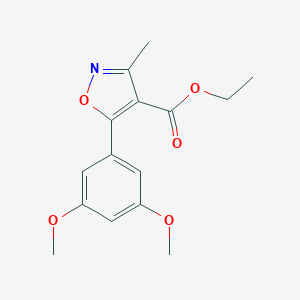
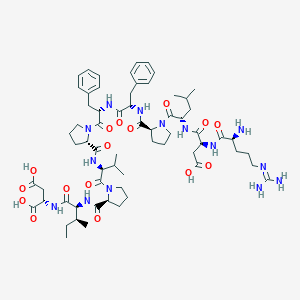
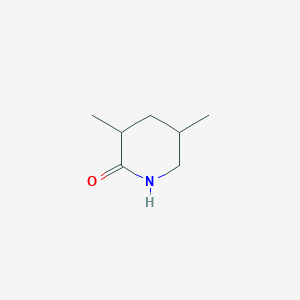
![3-[(Trimethylsilyl)ethynyl]benzonitrile](/img/structure/B70234.png)
![7-Methylhexahydro-6H-pyrrolo[2,1-c][1,4]oxazin-6-one](/img/structure/B70237.png)